N-{[4-Cyclohexyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide
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Overview
Description
N-{[4-Cyclohexyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-{[4-Cyclohexyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the cyclohexyl group and the methoxybenzamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Addition: Addition reactions can occur at the triazole ring or other reactive sites within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[4-Cyclohexyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-{[4-Cyclohexyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
When compared to similar compounds, N-{[4-Cyclohexyl-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide stands out due to its unique structural features and diverse applications. Similar compounds include:
Ethyl acetoacetate: Used as a chemical intermediate in various organic syntheses.
Disilane-bridged architectures: Known for their unique electronic properties and applications in optoelectronic materials.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Utilized in supramolecular chemistry for its host-guest interactions.
These compounds share some similarities in terms of their chemical reactivity and applications, but this compound is distinguished by its specific combination of functional groups and its potential for diverse scientific research applications.
Properties
Molecular Formula |
C26H31N5O3S |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[[4-cyclohexyl-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H31N5O3S/c1-18-7-6-8-20(15-18)28-24(32)17-35-26-30-29-23(31(26)21-9-4-3-5-10-21)16-27-25(33)19-11-13-22(34-2)14-12-19/h6-8,11-15,21H,3-5,9-10,16-17H2,1-2H3,(H,27,33)(H,28,32) |
InChI Key |
IMPIFZLWDINQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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